

In Vitro Showdown: Fungizone® (Amphotericin B) vs. Nystatin in Cell Culture Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fungizone intravenous*

Cat. No.: B13792117

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the critical task of maintaining sterile cell cultures, fungal contamination presents a persistent threat. This guide provides an in vitro comparison of two widely used antifungal agents, Fungizone® (containing amphotericin B) and Nystatin, offering experimental data and detailed protocols to inform their effective use.

Fungizone® and Nystatin belong to the polyene class of antifungals and are mainstays in cell culture laboratories for preventing or eliminating fungal contaminants.^{[1][2]} Their shared mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately, fungal cell death.^[1] However, their efficacy against different fungal species and their inherent cytotoxicity to mammalian cells can vary, making the choice between them a critical consideration for experimental success.

Performance at a Glance: Efficacy and Cytotoxicity

The selection of an antifungal agent in cell culture hinges on a delicate balance: potent antifungal activity coupled with minimal harm to the cultured cells. Below is a summary of in vitro data comparing Fungizone® and Nystatin against common fungal contaminants and their cytotoxic effects on mammalian cell lines.

Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in fungal death. Lower MIC and MFC values indicate greater potency.

Table 1: In Vitro Antifungal Activity of Fungizone® (Amphotericin B) and Nystatin against *Candida albicans*

Antifungal Agent	MIC Range (µg/mL)	MFC Range (µg/mL)
Fungizone® (Amphotericin B)	0.125 - 1.0[3][4]	0.25 - 2.0
Nystatin	0.125 - 16[3]	4.0 - >16

Table 2: In Vitro Antifungal Activity of Fungizone® (Amphotericin B) and Nystatin against *Aspergillus fumigatus*

Antifungal Agent	MIC Range (µg/mL)
Fungizone® (Amphotericin B)	0.5 - 2.0
Nystatin	4.0 - >16

Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and media used.

Cytotoxicity to Mammalian Cells

A crucial factor in the use of antifungals in cell culture is their potential to harm the host cells. The 50% cytotoxic concentration (CC50) represents the concentration of a substance that causes the death of 50% of viable cells. Higher CC50 values indicate lower cytotoxicity.

Table 3: In Vitro Cytotoxicity (CC50) of Amphotericin B and Nystatin on Mammalian Cell Lines

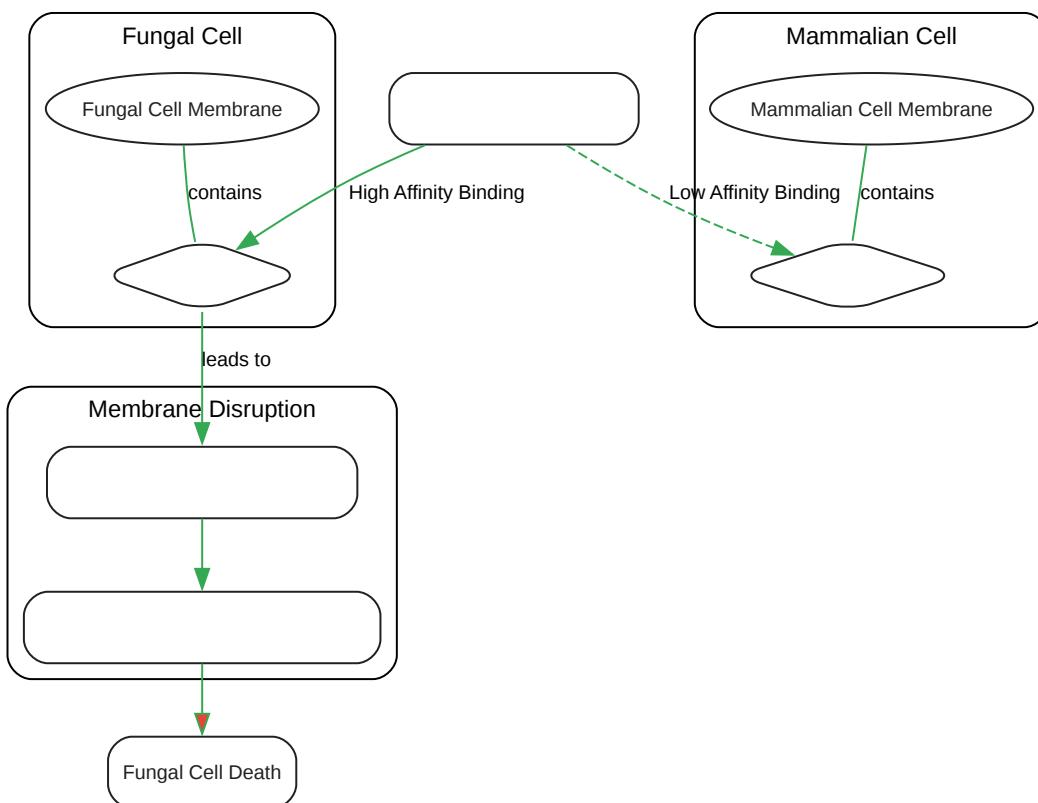
Antifungal Agent	HEK293 (Human Embryonic Kidney)	hFB-hTERT6 (Human Skin Fibroblasts)
Amphotericin B	> 50 μ M	> 50 μ M
Nystatin	> 50 μ M	> 50 μ M

Data from a study on semisynthetic derivatives, with values for the parent compounds provided.[5]

Mechanism of Action

Fungizone® and Nystatin are both polyene macrolide antibiotics that exploit a key difference between fungal and mammalian cells: the composition of their cell membranes. Fungal membranes contain ergosterol, while mammalian cell membranes contain cholesterol. Polyenes have a higher affinity for ergosterol, which allows for a degree of selective toxicity.[1] Upon binding to ergosterol, these antifungals aggregate and form transmembrane channels, leading to the leakage of essential ions and small molecules, ultimately resulting in fungal cell death.[1]

Mechanism of Action of Polyene Antifungals

[Click to download full resolution via product page](#)

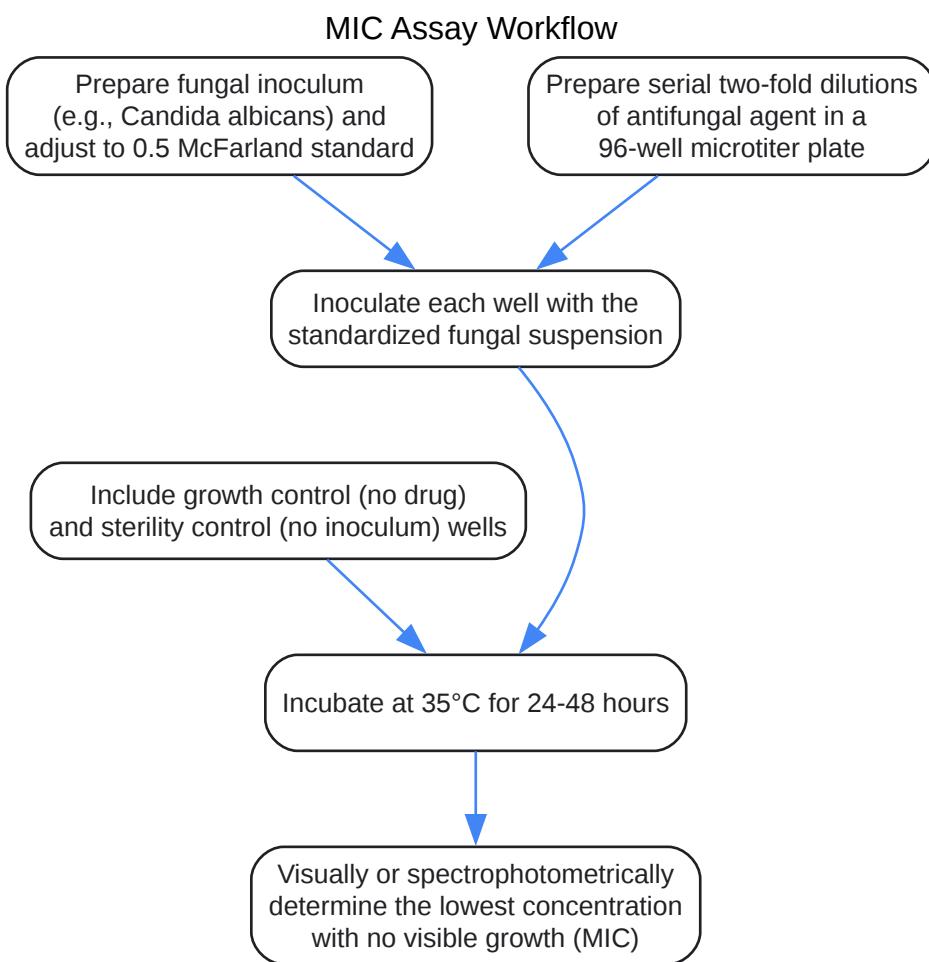
Caption: Mechanism of polyene antifungal action.

Experimental Protocols

Accurate and reproducible *in vitro* testing is fundamental to understanding the efficacy and cytotoxicity of antifungal agents. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination.

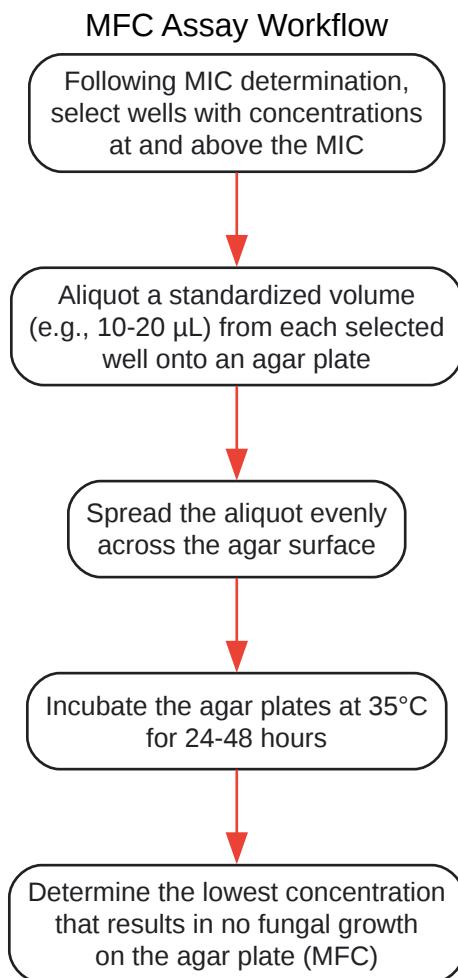
- Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., *Candida albicans*) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5

McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.

- **Antifungal Dilution:** A series of two-fold dilutions of the antifungal agent (Fungizone® or Nystatin) is prepared directly in a 96-well microtiter plate containing the appropriate culture medium.
- **Inoculation:** Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
- **Controls:** A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
- **Incubation:** The microtiter plate is incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.^[4]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined following the MIC assay.



[Click to download full resolution via product page](#)

Caption: Workflow for MFC determination.

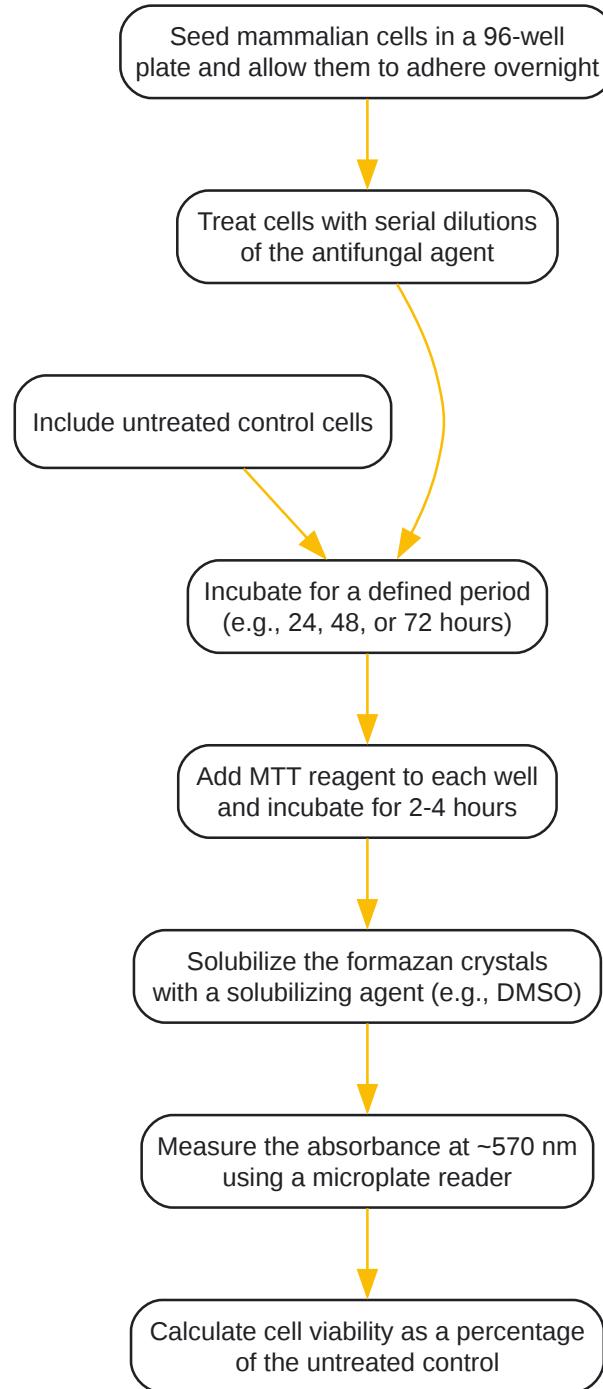
- Subculturing: Following the determination of the MIC, a small, standardized volume (e.g., 10-20 µL) is taken from each well that showed no visible growth in the MIC assay.
- Plating: The aliquot from each well is plated onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
- Incubation: The agar plates are incubated at 35°C for 24 to 48 hours, or until growth is visible in the control culture.

- MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the agar plate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Cytotoxicity Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for MTT cytotoxicity assay.

- Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
- Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the antifungal agent. Control wells with untreated cells are also included.
- Incubation: The cells are incubated with the antifungal agent for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells, and the CC₅₀ value is determined.[\[5\]](#)

Conclusion

Both Fungizone® and Nystatin are effective polyene antifungals for use in cell culture. The choice between them should be guided by the specific fungal contaminant suspected or identified and the sensitivity of the mammalian cell line being cultured. Based on the available in vitro data, Fungizone® (amphotericin B) generally exhibits a broader and more potent antifungal activity, particularly against molds like *Aspergillus fumigatus*. While both agents demonstrate some level of cytotoxicity at higher concentrations, understanding their specific cytotoxic profiles against the cell line of interest through in-house testing is recommended for optimizing their use and ensuring the integrity of experimental results. The provided protocols offer a framework for conducting such evaluations in a standardized and reproducible manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Comparison of In Vitro Antifungal Activities of Free and Liposome-Encapsulated Nystatin with Those of Four Amphotericin B Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In Vitro Showdown: Fungizone® (Amphotericin B) vs. Nystatin in Cell Culture Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13792117#in-vitro-comparison-of-fungizone-and-nystatin-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com